![molecular formula C6H10N2O B1254241 3,8-Diazabicyclo[3.2.1]octan-2-one CAS No. 22315-17-9](/img/structure/B1254241.png)
3,8-Diazabicyclo[3.2.1]octan-2-one
Descripción general
Descripción
3,8-Diazabicyclo[3.2.1]octan-2-one is a chemical compound that has been studied for its potential applications in various fields. It has been used in the synthesis of a conformationally restricted inhibitor of Farnesyltransferase . This compound is a highly constrained bicyclic peptidomimetic synthon .
Synthesis Analysis
The synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework involves transannular enolate alkylation of piperazinone derivatives . This provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Cα position .Molecular Structure Analysis
The molecular structure of 3,8-Diazabicyclo[3.2.1]octan-2-one is characterized by a highly constrained bicyclic framework . This structure has been used to produce a conformationally constrained farnesyltransferase inhibitor, which aided the elucidation of enzyme-bound conformation .Chemical Reactions Analysis
The chemical reactions involving 3,8-Diazabicyclo[3.2.1]octan-2-one are characterized by the transannular enolate alkylation of piperazinone derivatives . This reaction provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Cα position .Aplicaciones Científicas De Investigación
Synthesis of Tropane Alkaloids
The 3,8-Diazabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Enantioselective Construction
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids . This approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Conversion into Diazabicyclo[2.2.2]octanes
3,8-Diazabicyclo[3.2.1]octanes can be converted into Diazabicyclo[2.2.2]octanes . This conversion is achieved via a Wagner−Meerwein rearrangement .
Formation of Tricyclic Lactone-Lactams
When acrylic acid and 2-phenylacrylic acid are employed as dipolarophiles, novel tricyclic fused lactone-lactam systems are obtained . The formation of these tricyclic compounds can be rationalized via the mechanism described above followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .
Binding to the μ-opioid Receptor
3,8-Diazabicyclo[3.2.1]octane derivatives have been studied for their binding affinity to the μ-opioid receptor . This research could potentially lead to the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
The primary target of 3,8-Diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, can affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, can have a variety of effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,8-Diazabicyclo[32It is known that environmental factors can influence the action of tropane alkaloids, which share a similar structure .
Propiedades
IUPAC Name |
3,8-diazabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the 3,8-Diazabicyclo[3.2.1]octan-2-one framework useful in designing peptide mimetics?
A1: The 3,8-Diazabicyclo[3.2.1]octan-2-one framework offers a rigid structure that can mimic the conformational restrictions found in natural peptides. This rigidity is advantageous in drug design as it can lead to increased potency and selectivity towards target proteins. [] For example, researchers successfully synthesized a conformationally restricted farnesyltransferase inhibitor using this framework. [] This constraint helped elucidate the enzyme-bound conformation, providing valuable insights for drug development.
Q2: How can the 3,8-Diazabicyclo[3.2.1]octan-2-one framework be synthesized?
A2: One established method involves the transannular enolate alkylation of piperazinone derivatives. [] This approach allows for the introduction of various substituents at the Cα position, offering flexibility in designing specific peptide mimetics. Additionally, researchers have reported a unique reaction involving 1,3-dipolar cycloaddition of methyl acrylate to hindered 3-oxidopyraziniums. [] This reaction, although yielding a rearranged product in the case of a hindered pyrazinium, highlights the potential for diverse synthetic pathways to access this bicyclic framework.
Q3: Can the 3,8-Diazabicyclo[3.2.1]octan-2-one framework undergo further chemical modifications?
A3: Yes, research demonstrates that the 6-thia analog of this framework, specifically N3,N8-diacyl 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one, undergoes ring expansion and nucleophilic substitution reactions when treated with reagents like PC15 or SO2Cl2. [] This reactivity allows for the introduction of various substituents (chloro, hydroxy, methoxy) at the 6-position of the expanded 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one ring system. [] This highlights the potential for further modifications and derivatizations of the core structure to fine-tune its properties for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

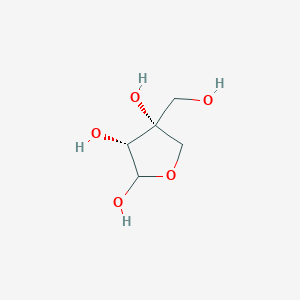
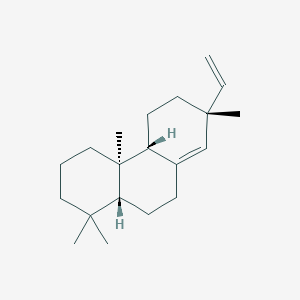
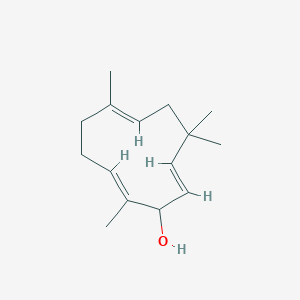

![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)

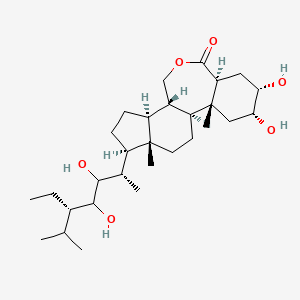
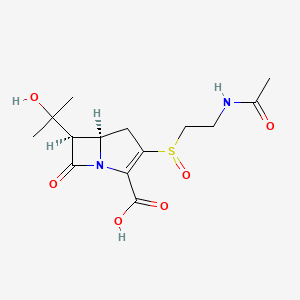
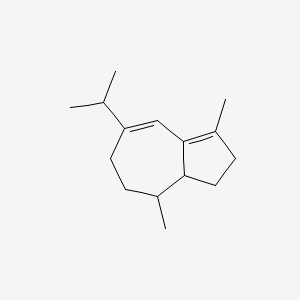
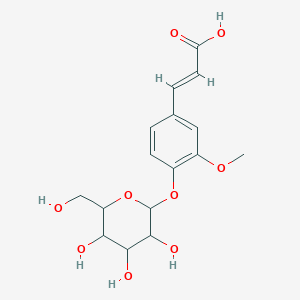
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)
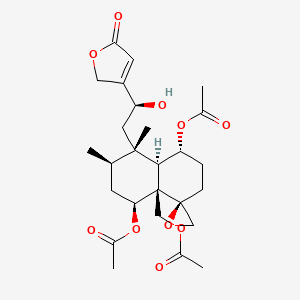
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)
